molecular formula C4H10ClFN2 B11922175 (3-Fluoroazetidin-3-yl)methanamine hydrochloride

(3-Fluoroazetidin-3-yl)methanamine hydrochloride

Cat. No.: B11922175
M. Wt: 140.59 g/mol
InChI Key: LYQFRLCMMICFHH-UHFFFAOYSA-N
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Description

(3-Fluoroazetidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H10ClFN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluorine atom at the third position of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoroazetidin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of Fluorine: The fluorine atom is introduced at the third position of the azetidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The methanamine group is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

(3-Fluoroazetidin-3-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoroazetidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

    Azetidine: The parent compound without the fluorine and methanamine groups.

    (3-Chloroazetidin-3-yl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    (3-Bromoazetidin-3-yl)methanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in (3-Fluoroazetidin-3-yl)methanamine hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C4H10ClFN2

Molecular Weight

140.59 g/mol

IUPAC Name

(3-fluoroazetidin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H9FN2.ClH/c5-4(1-6)2-7-3-4;/h7H,1-3,6H2;1H

InChI Key

LYQFRLCMMICFHH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CN)F.Cl

Origin of Product

United States

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